3,4-Dihydrobenzofuro[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-[1]benzofuro[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNSEVAPTHUHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Fused Heterocyclic Ring Systems in Contemporary Chemical Research
Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond and containing heteroatoms such as nitrogen, oxygen, or sulfur, are cornerstones of modern chemical research. fiveable.meopenaccessjournals.comijpsr.com Their rigid, planar structures often lead to enhanced biological activity compared to their non-fused counterparts, as they can interact more effectively with biological targets. ias.ac.in This makes them vital in the fields of medicinal chemistry, organic synthesis, and materials science. ias.ac.in The presence of multiple heteroatoms within these fused rings introduces diverse functionalization possibilities, rendering them versatile building blocks for creating complex molecules. fiveable.me Many pharmaceuticals and natural products owe their therapeutic efficacy to the presence of fused heterocyclic cores. fiveable.me
Chemical Reactivity and Transformation Studies of 3,4 Dihydrobenzofuro 2,3 C Pyridine Derivatives
Aromatization Reactions of Dihydrobenzofuro-Pyridine Intermediates
Aromatization of the dihydropyridine (B1217469) ring within the benzofuro-pyridine framework is a critical step in the synthesis of fully aromatic, planar systems. These reactions are often the final step in a synthetic sequence, leading to the formation of stable benzofuro[3,2-b]pyridines.
Conversion of 1,2-Dihydrobenzofuro[3,2-b]pyridines to Benzofuro[3,2-b]pyridines under Basic Conditions
The conversion of 1,4-dihydrobenzofuro[3,2-b]pyridines to their aromatic counterparts, benzofuro[3,2-b]pyridines, can be efficiently achieved under basic conditions. rsc.org Research has demonstrated that the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base facilitates this aromatization process. This transformation is a key step in a diversity-oriented synthesis approach that starts from aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.org
The initial reaction between the aurone-derived imines and alkynes, mediated by triethylamine (B128534), yields 1,4-dihydrobenzofuro[3,2-b]pyridines. rsc.org Subsequent treatment of these intermediates with DBU leads to the desired aromatic benzofuro[3,2-b]pyridines in high yields. rsc.org This two-step process can also be streamlined into a one-pot procedure, directly providing the aromatized products. rsc.org
Table 1: Aromatization of 1,4-Dihydrobenzofuro[3,2-b]pyridines
| Starting Material | Reagent | Product | Yield |
| 1,4-Dihydrobenzofuro[3,2-b]pyridines | DBU | Benzofuro[3,2-b]pyridines | High |
Functional Group Interconversions and Derivatization on the Benzofuro-Pyridine Core
The ability to introduce a variety of functional groups onto the benzofuro-pyridine scaffold is crucial for exploring the structure-activity relationships of these compounds. Palladium-catalyzed cross-coupling reactions and other nucleophilic substitution methods have proven to be powerful tools for this purpose.
Nucleophilic Substitution and Pd-Catalyzed Cross-Coupling Reactions on Related Benzofuropyrimidinone Cores
While direct studies on 3,4-dihydrobenzofuro[2,3-c]pyridine are specific, extensive research on structurally related benzofuro[2,3-b]pyridines provides valuable insights into potential derivatization strategies. An efficient one-pot procedure for the synthesis of benzofuro[2,3-b]pyridines involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular SNAr reaction. nih.gov This methodology utilizes readily available fluoropyridines and 2-bromophenyl acetates. nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnobelprize.org The general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. fiveable.meyoutube.com The Negishi coupling, for instance, employs organozinc reagents, while the Suzuki coupling utilizes organoboron compounds. nobelprize.org These reactions are known for their high tolerance of various functional groups. nobelprize.orgfiveable.me
In the context of benzofuro[2,3-b]pyridine (B12332454) synthesis, a Negishi cross-coupling between an organozinc intermediate and a 2-bromophenyl acetate (B1210297) is a key step. nih.gov This is followed by an in-situ deprotection and an intramolecular SNAr cyclization to form the tricyclic benzofuran (B130515) system. nih.gov The choice of palladium catalyst and ligands is critical for the efficiency of these transformations.
Reactions of Aurone-Derived α,β-Unsaturated Imines with Activated Terminal Alkynes mediated by Triethylamine and Triphenylphosphine (B44618)
An efficient annulation reaction has been developed utilizing aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.org When this reaction is mediated by triethylamine, it leads to the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. rsc.org
Interestingly, changing the nucleophilic mediator from triethylamine to triphenylphosphine results in a different class of products. rsc.org In the presence of triphenylphosphine, the reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines that are tethered with an additional acrylate (B77674) motif. rsc.org This highlights the tunability of the reaction outcome based on the choice of reagents. Both types of resulting 1,4-dihydrobenzofuro[3,2-b]pyridines can subsequently be aromatized to their corresponding benzofuro[3,2-b]pyridine derivatives. rsc.org
Table 2: Synthesis of Dihydrobenzofuro-Pyridine Derivatives
| Imine Reactant | Alkyne Reactant | Mediator | Product |
| Aurone-derived α,β-unsaturated imine | Activated terminal alkyne | Triethylamine | 1,4-Dihydrobenzofuro[3,2-b]pyridine |
| Aurone-derived α,β-unsaturated imine | Activated terminal alkyne | Triphenylphosphine | 1,4-Dihydrobenzofuro[3,2-b]pyridine with acrylate motif |
Elucidation of Structural Determinants for Biological Activity
The biological activity of benzofuro-pyridine derivatives is finely tuned by their structural characteristics. Modifications to the core scaffold, as well as the nature and position of various substituents, can dramatically alter their inhibitory profiles. Researchers have systematically explored these structural nuances to optimize the therapeutic potential of these compounds.
P21-Activated Kinase 4 (PAK4) Inhibition by 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine (B26382) Derivatives
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a significant role in various cellular processes, including proliferation and metastasis, making it a compelling target for cancer therapy. nih.gov A novel class of PAK4 inhibitors based on the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine tricyclic core has been identified and shown to possess high potency. nih.gov
The tetrahydrobenzofuro[2,3-c]pyridine core is a unique structural feature that has proven to be crucial for the potent inhibition of PAK4. nih.gov This rigid tricyclic system serves as a foundational scaffold upon which other structural components can be elaborated. Studies have shown that maintaining this core intact is essential for retaining significant potency against cancer cells that overexpress PAK4. nih.gov For instance, a derivative, compound 13 , which features this tricyclic core, demonstrated high potency against MIA PaCa-2 and Pan02 pancreatic cancer cell lines with IC50 values of 0.38 and 0.50 µmol/L, respectively. nih.gov The unique three-dimensional arrangement of the tetrahydrobenzofuro[2,3-c]pyridine scaffold likely contributes to a favorable binding orientation within the target protein, enhancing inhibitory activity.
Table 1: In vitro Antiproliferative Activity of Compound 13
| Cell Line | IC50 (µmol/L) |
| MIA PaCa-2 | 0.38 |
| Pan02 | 0.50 |
| This table summarizes the half-maximal inhibitory concentration (IC50) values of compound 13, a 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivative, against two pancreatic cancer cell lines. |
A significant finding in the study of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives is their mechanism of PAK4 inhibition. Unlike many kinase inhibitors that compete with ATP for binding at the active site, these compounds have been shown to act as allosteric inhibitors. nih.gov This means they bind to a site on the enzyme that is distinct from the ATP-binding pocket. nih.govnih.gov Compound 13 , for example, directly binds to PAK4 in a non-ATP competitive manner. nih.gov Allosteric inhibitors can offer advantages in terms of selectivity, as allosteric sites are often less conserved across different kinases compared to the highly conserved ATP-binding site. nih.gov This mode of action suggests that the tricyclic core and its substituents interact with a unique regulatory pocket on PAK4, inducing a conformational change that inactivates the enzyme. nih.gov
Topoisomerase I and II Inhibition by Benzofuro[3,2-b]pyridine Derivatives
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govnih.gov Benzofuro[3,2-b]pyridine derivatives have been investigated as inhibitors of both topoisomerase I and II. nih.gov
SAR studies on 2,4-diaryl benzofuro[3,2-b]pyridin-7-ols have highlighted the critical role of hydroxyl groups in their anti-topoisomerase activity. The introduction of a hydroxyl group at the 7-position of the benzofuro[3,2-b]pyridine skeleton is a key determinant for selective topoisomerase IIα inhibitory activity. nih.gov Furthermore, the placement of a phenolic moiety at the 4-position of the tricyclic system has been shown to enhance both topoisomerase IIα inhibitory and anti-proliferative activity. nih.gov The positions of hydroxyl groups on the 2-phenyl ring also influence activity, with ortho- and para-hydroxyl groups being particularly important. medchemexpress.cn
Table 2: Structure-Activity Relationship of Benzofuro[3,2-b]pyridin-7-ols as Topoisomerase IIα Inhibitors
| Structural Feature | Impact on Activity |
| Hydroxyl group at 7-position | Crucial for selective topo IIα inhibition nih.gov |
| Phenolic moiety at 4-position | Imparts better topo IIα inhibitory and anti-proliferative activity nih.gov |
| This table outlines the key structural requirements for the topoisomerase IIα inhibitory activity of benzofuro[3,2-b]pyridin-7-ol derivatives. |
Topoisomerase inhibitors can be broadly classified as poisons, which stabilize the enzyme-DNA cleavable complex, or catalytic inhibitors, which prevent the enzyme from binding to or processing DNA. benthamopen.com Many classic topoisomerase inhibitors are DNA intercalators, meaning they insert themselves between the base pairs of DNA. benthamopen.com However, some benzofuro[3,2-b]pyridine derivatives have been suggested to act as non-intercalative inhibitors. benthamopen.combenthamopenarchives.com Their non-planar, triterpenoid-like structure makes intercalation into the DNA helix unlikely. benthamopen.com Instead, these compounds may inhibit the catalytic activity of topoisomerase II by binding to the enzyme at the DNA binding site, thereby preventing the enzyme from interacting with its substrate, or by binding to the ATP binding site. benthamopen.combenthamopenarchives.com Some derivatives have also been identified as dual inhibitors of both topoisomerase I and II. researchgate.net
Modulatory Effects on Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively expel therapeutic agents from cancer cells. mdpi.comnih.gov The benzofuran-pyridine scaffold has emerged as a promising template for developing MDR modulators.
Research into related structures provides insight into the potential of benzofuro-pyridine derivatives. For instance, novel 2-aminobenzofuran derivatives have been synthesized and evaluated for their ability to reverse P-gp-mediated MDR. researchgate.net One of the most potent compounds identified in a study could sensitize resistant cancer cells to conventional chemotherapeutics like vincristine, paclitaxel, and doxorubicin by over 26-fold at a concentration of 2.5 μM. researchgate.net The structure-activity relationship (SAR) analysis revealed that an N,N-diethylaminoethyl group at the O-alkyl linker was a key feature for potent P-gp inhibition. researchgate.net
Similarly, studies on 2,4-disubstituted quinazolines, which share structural similarities with benzofuro-pyridines, have identified potent P-gp inhibitors with activity in the nanomolar range. nih.gov These findings suggest that the strategic placement of amine functionalities on a heterocyclic core is crucial for interaction with ABC transporters. The general principle is that these modulators can restore the efficacy of anticancer drugs in resistant cells. nih.gov The potential of the this compound scaffold lies in its capacity to be functionalized with similar side chains, such as protonable amines, to optimize interactions with the binding sites of MDR-associated proteins. nih.govresearchgate.net
Biological Response Modifying Activity (e.g., for Cancer and Viral Infections)
Benzofuran and pyridine (B92270) moieties are integral components of many compounds with potent biological response modifying activities, particularly in oncology and virology. researchgate.netnih.govmdpi.com Their fusion into a single scaffold offers a pathway to novel therapeutic agents.
Anticancer Activity: Benzofuran derivatives have demonstrated significant antiproliferative properties. researchgate.netnih.gov A series of novel benzofuro[3,2-b]pyridin-7-ols were designed as human DNA topoisomerase II inhibitors, which are established targets for anticancer drugs. nih.gov SAR studies on these compounds revealed that the position of hydroxyl groups on the phenyl rings was critical for potent and selective activity. nih.gov One compound from this series exhibited a potent antiproliferative effect against the HeLa cell line with an IC₅₀ value of 0.86 µM. nih.gov Fused pyridine systems, such as pyrido[2,3-d]pyrimidin-4(3H)-ones, have also been developed as potent inhibitors of epidermal growth factor receptor (EGFR) kinases, including mutant forms that confer resistance to treatment. nih.gov This highlights the versatility of the pyridine ring as a scaffold for designing kinase inhibitors. nih.govnih.govrsc.org
Antiviral Activity: The pyridine nucleus is a common feature in antiviral agents. mdpi.com While direct studies on this compound are limited, related structures show significant promise. For example, derivatives of pyrrolo[3,4-c]pyridine have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov More recently, in the search for treatments against SARS-CoV-2, epoxybenzooxocino[4,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit viral replication in cell cultures. mdpi.com One derivative showed antiviral activity comparable to that of a pharmaceutical drug, with a half-maximal effective concentration (EC₅₀) of 2.23 μg/μL. mdpi.com These findings underscore the potential of incorporating the benzofuro-pyridine core into novel antiviral drug discovery programs.
Broader Pharmacological Spectrum of Benzofuro[3,2-c]pyridine Derivatives: Anti-inflammatory, Antimicrobial, and Neuroprotective Effects
The benzofuro[3,2-c]pyridine scaffold, an isomer of the title compound, and related structures exhibit a wide array of pharmacological activities beyond cancer and viral infections. researchgate.netresearchgate.net
Anti-inflammatory Effects: Benzofuran-containing hybrids have been designed as potent anti-inflammatory agents. nih.gov These compounds can inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory factors like TNF-α and IL-6 by targeting key signaling pathways such as NF-κB and MAPK. nih.govnih.gov In one study, a piperazine/benzofuran hybrid demonstrated an excellent inhibitory effect on NO generation with an IC₅₀ of 52.23 µM and showed in vivo efficacy in reducing inflammatory markers. nih.gov Furthermore, dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for treating inflammatory and autoimmune diseases. nih.gov
Antimicrobial Effects: The pyridine ring is a well-established pharmacophore in antimicrobial agents. mdpi.comnih.govnih.gov Its fusion with a benzofuran moiety can enhance this activity. researchgate.net Studies on related fused systems like pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have shown moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. japsonline.com The introduction of various functional groups, such as halogens or sulfamoylphenyl moieties, onto the core thieno[2,3-b]pyridine structure has been shown to yield compounds with potent cytotoxicity against various human cancer cell lines. japsonline.com
Neuroprotective Effects: Benzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases. nih.gov A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides demonstrated significant neuroprotective activity against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.govresearchgate.net SAR studies indicated that a methyl substitution at the R2 position or a hydroxyl group at the R3 position of the phenyl ring was important for this protective action. nih.govresearchgate.net Some of these compounds also exhibited antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. nih.gov The neurotropic potential of related fused systems is further supported by studies on pyridofuro-pyrimidines, which have shown anticonvulsant activity. nih.gov
Impact of Substituent Modifications on Pharmacological Efficacy
Activation/Retention of Activity: In some cases, the hydroxyl metabolite is the active form of the drug (a prodrug strategy). In other instances, the hydroxyl group may retain or even enhance activity by introducing a new hydrogen bond donor, which can lead to a more favorable interaction with the biological target. nih.gov For instance, studies on pyridine derivatives have shown that compounds containing -OCH₃ and -OH groups can exhibit superior antiproliferative activity. mdpi.com
Attenuation/Loss of Activity: If the methyl group of the methoxy moiety is critical for binding, for example, by fitting into a specific hydrophobic pocket in the target protein, its removal and replacement with a polar hydroxyl group can significantly reduce or abolish activity. nih.gov This is observed in some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Influence on Antioxidant and Anticancer Activity: In the context of benzazole derivatives, the number and position of hydroxyl groups on an aromatic ring are crucial for enhancing antioxidant activity, as they can donate hydrogen atoms to stabilize free radicals. nih.gov For benzofuro[3,2-b]pyridin-7-ols, the specific placement of a hydroxyl group was found to be essential for potent topoisomerase II inhibition and antiproliferative activity. nih.gov
The choice between a methoxy and a hydroxyl substituent is therefore a critical consideration in the design of benzofuro-pyridine derivatives, requiring a balance between desired pharmacological interactions and optimal pharmacokinetic properties.
Interactive Data Table: Biological Activities of Benzofuran and Pyridine Derivatives
This table summarizes the reported biological activities and potency of various derivatives related to the benzofuro-pyridine scaffold. Use the search bar to filter the table by compound type, activity, or specific target.
| Compound Class | Specific Derivative Example | Biological Activity | Target/Assay | Reported Potency (IC₅₀/MIC) | Source |
|---|---|---|---|---|---|
| Benzofuro[3,2-b]pyridin-7-ol | Compound 11 | Antiproliferative | HeLa Cell Line | 0.86 µM | nih.gov |
| Benzofuro[3,2-b]pyridin-7-ol | Compound 11 | Topoisomerase II Inhibition | Enzymatic Assay | 100% inhibition at 100 µM | nih.gov |
| Piperazine/Benzofuran Hybrid | Compound 5d | Anti-inflammatory | NO Generation in RAW-264.7 cells | 52.23 µM | nih.gov |
| Dihydrofuro[2,3-b]pyridine | Compound 21 | IRAK4 Inhibition | Enzymatic Assay | 6.2 nM | nih.gov |
| Dihydrofuro[2,3-b]pyridine | Compound 38 | IRAK4 Inhibition | Enzymatic Assay | 7.3 nM | nih.gov |
| 2-Aminobenzofuran | Compound 43 | P-gp MDR Reversal | Flp-In™-293/MDR cells | Reverses resistance by up to 26.43-fold at 2.5 µM | researchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | EGFRWT Inhibition | Enzymatic Assay | 0.099 µM | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | EGFRT790M Inhibition | Enzymatic Assay | 0.123 µM | nih.gov |
| Benzimidazole-Carboxamide | Compound 8 | Antibacterial | E. faecalis | 8 µM | nih.gov |
| Benzimidazole-Carboxamide | Compound 10 | Antiproliferative | Various cancer cell lines | 2.2–4.4 µM | nih.gov |
Contextual Placement of 3,4 Dihydrobenzofuro 2,3 C Pyridine Within Privileged Scaffolds
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov These scaffolds serve as a valuable starting point for the design of new bioactive molecules. The benzofuran (B130515) core is a well-established privileged structure. nih.govnih.gov Similarly, the pyridine (B92270) ring is a ubiquitous feature in a vast number of clinically successful drugs. nih.gov
Pharmacological Target Identification and Ligand Receptor Interaction Studies
Identification of Protein Targets
The identification of specific protein targets is a foundational step in drug discovery. For the benzofuro[2,3-c]pyridine scaffold and its analogues, research has pinpointed several key enzymes involved in cancer and viral replication as potential targets.
Recent studies have identified p21-Activated Kinase 4 (PAK4) as a significant drug target for derivatives of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine (B26382), which is synonymous with 3,4-Dihydrobenzofuro[2,3-c]pyridine. researchgate.netnih.gov PAK4 is a key regulator of malignant processes and is considered a promising therapeutic target in cancer therapy, particularly in pancreatic cancer where it is often overexpressed. researchgate.net
A novel inhibitor, designated as compound 13 , which features the tetrahydrobenzofuro[2,3-c]pyridine tricyclic core, has demonstrated high potency against pancreatic cancer cell lines. researchgate.netnih.gov This compound was found to bind directly to PAK4 in a non-ATP competitive manner, indicating an allosteric mode of inhibition. researchgate.netnih.gov The inhibition of PAK4 by this class of compounds has been shown to suppress tumor cell proliferation significantly. researchgate.net Furthermore, PAK4 inhibition has been linked to increased T-cell infiltration in tumors, suggesting a synergistic potential with immunotherapies. researchgate.net
Table 1: Potency of Tetrahydrobenzofuro[2,3-c]pyridine Derivative (Compound 13) against Pancreatic Cancer Cell Lines
| Cell Line | IC₅₀ Value (μmol/L) |
| MIA PaCa-2 | 0.38 |
| Pan02 | 0.50 |
| Data sourced from studies on a novel PAK4 inhibitor. researchgate.netnih.gov |
Human DNA topoisomerases are crucial enzymes that manage the topological state of DNA, making them vital for cell division and established targets for anticancer drugs. nih.govnih.gov Analogues of the core structure, specifically benzofuro[3,2-b]pyridine derivatives, have been investigated as inhibitors of these enzymes. nih.govnih.gov
A series of newly synthesized 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines were evaluated for their ability to inhibit topoisomerase I and II. nih.gov Several compounds from this series demonstrated excellent inhibitory activity against topoisomerase II. nih.gov Similarly, novel benzofuro[3,2-b]pyridin-7-ol derivatives were designed and screened, with structure-activity relationship studies revealing that the position of hydroxyl groups on the phenyl rings was critical for potent and selective topoisomerase II inhibition. nih.gov One compound in this series, compound 11 , showed 100% inhibition of topoisomerase II at a concentration of 100 µM and exhibited strong antiproliferative activity in the HeLa cell line. nih.gov
In the context of antiviral research, the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2 has been identified as an essential enzyme for viral replication, making it a key drug target. nih.govnih.govnih.gov While not directly involving the this compound skeleton, research into structurally related fused heterocyclic systems like dihydrobenzofuro[3,2-b]chromenes has shown promise. nih.govnih.gov
These fused flavonoids have been explored for their potential to inhibit 3CLpro. nih.govnih.gov The investigation into these related scaffolds provides valuable insight into how complex heterocyclic systems can be adapted to target viral proteases, a strategy that could potentially be applied to derivatives of the benzofuropyridine family. nih.gov
Computational Modeling of Ligand-Receptor Interactions
To understand how these compounds exert their effects at a molecular level, computational modeling techniques are employed. These methods provide a virtual window into the binding pocket of a protein, revealing the specific interactions that stabilize the ligand-receptor complex.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. Such studies have been instrumental in understanding the interaction between various heterocyclic compounds and their protein targets, including the dihydrobenzofuro[3,2-b]chromene derivatives with 3CLpro. nih.govnih.gov These in-silico studies help to clarify the binding modes and estimate the binding affinity, guiding the rational design of more potent and selective inhibitors. nih.gov For the PAK4 inhibitor, docking studies helped confirm its binding to an allosteric site rather than the ATP-binding pocket. researchgate.net
The stability of a ligand within a protein's binding site is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. rcsb.org
Hydrogen Bonds: These are directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. They are crucial for the specificity of ligand binding.
Comprehensive analysis of the docked poses of various pyridine-containing heterocyclic inhibitors reveals the key amino acid residues involved in these interactions. rcsb.org For instance, in the docking of dihydrobenzofuro[3,2-b]chromenes with 3CLpro, specific hydrogen bonds and hydrophobic contacts with the protease's active site residues were identified as being critical for their inhibitory potential. nih.gov Optimizing these weak intermolecular forces is a key strategy in the pathway of drug design, as it can significantly alter binding affinity and, consequently, the biological activity of the compound. rcsb.org
Molecular Docking Studies to Elucidate Binding Modes and Affinities
Comparison of Binding Efficiency to Target Proteins (e.g., HER2, Proteasome, VEGFR, BRAF, Bcl-2)
A comprehensive review of scientific databases and literature reveals a notable lack of specific research on the binding efficiency of this compound with the specified oncological targets: HER2, the proteasome, VEGFR, BRAF, and Bcl-2. While research exists for structurally related compounds, such as 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as inhibitors of p21-activated kinase 4 (PAK4) nih.gov, direct binding affinity data (e.g., IC₅₀ or Kᵢ values) for this compound against the aforementioned targets is not available in the public domain.
Consequently, a data table comparing the binding efficiencies of this compound with these specific proteins cannot be constructed at this time due to the absence of published experimental data. Further research is required to elucidate the potential interactions and binding affinities of this specific compound with these and other biologically relevant macromolecules.
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool to investigate the stability of a ligand-protein complex and to observe conformational changes over time. These simulations can provide valuable insights into the binding mode and the key intermolecular interactions that stabilize the complex.
However, a targeted search of existing scientific literature did not yield any studies specifically detailing molecular dynamics simulations performed on this compound in complex with HER2, the proteasome, VEGFR, BRAF, or Bcl-2. While MD simulations have been conducted on various other pyridine-containing scaffolds to explore their binding to different protein targets, this specific heterocyclic system remains uninvestigated in this context according to available records. Such studies would be instrumental in predicting the binding stability and understanding the dynamic behavior of this compound at the atomic level, should it be identified as a binder to any of these targets in the future.
Experimental Approaches to Confirm Ligand-Target Engagement (excluding clinical data)
The confirmation of direct binding between a small molecule and its protein target is a critical step in drug discovery. Several biophysical and biochemical techniques are commonly employed for this purpose. These methods provide evidence of physical interaction and can quantify the binding affinity.
In the context of this compound, there is no published experimental data confirming its engagement with HER2, the proteasome, VEGFR, BRAF, or Bcl-2. Hypothetically, should preliminary screening suggest an interaction, the following experimental approaches could be utilized to validate and characterize the binding:
Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and a target protein immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within a cellular environment. It is based on the principle that a ligand-bound protein is stabilized against thermal denaturation.
Fluorescence-Based Assays: Techniques such as Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization (FP) can be designed to monitor the binding event by detecting changes in fluorescence signals.
Currently, the application of these techniques to study the interaction of this compound with the specified targets has not been reported in the scientific literature.
Theoretical and Computational Investigations of 3,4 Dihydrobenzofuro 2,3 C Pyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods allow for a detailed understanding of the electron distribution and its influence on chemical reactivity.
The electronic behavior of 3,4-Dihydrobenzofuro[2,3-c]pyridine can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
DFT calculations can be employed to map the electron density surface and identify regions susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, is expected to be a primary site for protonation and electrophilic attack. youtube.com The distribution of HOMO and LUMO across the molecular framework reveals the most probable sites for oxidation and reduction, respectively.
Reactivity indices, such as the Fukui function, can be calculated to provide a more quantitative measure of site-specific reactivity. These indices help in predicting the most reactive sites for various types of chemical reactions.
Illustrative Data Table: Calculated Electronic Properties of this compound (Note: The following data are hypothetical and serve as an example of what could be obtained from DFT calculations.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Computational methods are invaluable for studying the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For the synthesis of this compound, DFT calculations can be used to model potential reaction pathways, identify transition states, and calculate activation energies.
For example, a possible synthetic route to the dihydropyridine (B1217469) ring could involve a variation of the Hantzsch pyridine synthesis. youtube.com Computational modeling could be used to investigate the intermediates and transition states of this multi-component reaction, helping to optimize reaction conditions and predict potential side products. nih.gov Similarly, if the synthesis involves a cycloaddition reaction, DFT can elucidate whether the mechanism is concerted or stepwise. nih.gov Such studies can also explain the regioselectivity and stereoselectivity observed in the synthesis of related heterocyclic systems. nih.gov
In Silico Predictions for Pharmacological Properties
In silico methods are widely used in the early stages of drug discovery to predict the pharmacological potential of new chemical entities. These predictions are based on the molecule's structural features and calculated physicochemical properties.
Several physicochemical properties that are crucial for a molecule's biological activity can be estimated using computational models known as Quantitative Structure-Property Relationships (QSPR). europa.eu These properties influence how a molecule interacts with biological systems. For this compound, key properties would include:
Molecular Weight (MW): Affects diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and cell permeability.
Number of Hydrogen Bond Donors and Acceptors: Important for molecular recognition and binding to biological targets.
These properties can be calculated using various software packages and online tools, providing a preliminary assessment of the molecule's drug-likeness. nih.govacs.org
Illustrative Data Table: Predicted Physicochemical Properties of this compound (Note: The following data are hypothetical and serve as an example of what could be obtained from in silico predictions.)
| Property | Predicted Value | Relevance to Biological Activity |
| Molecular Weight | 185.21 g/mol | Within the range for good oral bioavailability |
| LogP | 2.8 | Indicates moderate lipophilicity |
| TPSA | 21.7 Ų | Suggests good cell membrane permeability |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Conformational Analysis and Stereochemical Insights from Computational Models
The three-dimensional shape of a molecule is critical for its biological activity, as it determines how it fits into the binding site of a protein or other biological target. Conformational analysis of this compound would focus on the geometry of the fused ring system.
The dihydropyridine ring is not planar and can adopt various conformations, such as a boat or skew-boat. youtube.com Computational modeling can determine the relative energies of these different conformations to identify the most stable arrangement. The fusion of the benzofuran (B130515) ring to the dihydropyridine ring introduces significant conformational constraints. csbsju.edu
Advanced Methodologies in Scaffold Modification and Derivatization
Rational Design of Novel 3,4-Dihydrobenzofuro[2,3-c]pyridine Derivatives
Rational drug design for this scaffold involves a deep understanding of its structure-activity relationships (SAR), guiding the synthesis of derivatives with improved potency and selectivity.
Bioisosteric Replacements within the Fused Ring System
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. cambridgemedchemconsulting.com In the context of the this compound scaffold, this can involve the substitution of atoms or groups within the fused ring system to enhance target binding, improve metabolic stability, or reduce off-target effects.
For instance, the oxygen atom in the furan (B31954) ring or the nitrogen in the pyridine (B92270) ring could be replaced with other heteroatoms like sulfur or selenium. Similarly, the benzene (B151609) ring could be substituted with other aromatic or heteroaromatic systems. Such modifications can significantly alter the electronic distribution and conformation of the molecule, potentially leading to improved pharmacological profiles. Research on related heterocyclic systems has shown that replacing a dihydropyrazole ring with imidazole (B134444) or oxazole (B20620) can impact biological activity, highlighting the importance of the core ring structure. nih.gov
Table 1: Potential Bioisosteric Replacements in the this compound Scaffold
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Benzene Ring | Thiophene, Pyridine | Altering aromaticity and hydrogen bonding capacity. cambridgemedchemconsulting.com |
| Furan Oxygen | Sulfur (Thiophene) | Modifying lipophilicity and metabolic stability. cambridgemedchemconsulting.com |
| Pyridine Nitrogen | Carbon (Carbazole) | Investigating the role of the nitrogen lone pair in binding. |
| -CH2- in Dihydropyridine (B1217469) | -O-, -S-, -NH- | Introducing new interaction points and altering conformation. cambridgemedchemconsulting.com |
Peripheral Substitution Strategies for Modulating Biological Activity
Peripheral substitutions on the this compound core are crucial for fine-tuning biological activity. Structure-activity relationship studies on related pyrrolopyridine derivatives have demonstrated that modifications at various positions can significantly impact their pharmacological effects, including antidiabetic, analgesic, and antimycobacterial activities. nih.govnih.gov
For example, in the development of p21-activated kinase 4 (PAK4) inhibitors, a series of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine (B26382) derivatives were synthesized. nih.govresearchgate.net The study revealed that specific substitutions on the tricyclic core led to a potent allosteric inhibitor with significant tumor growth inhibition in a mouse model. nih.govresearchgate.net This underscores the importance of exploring a wide range of substituents to optimize biological activity.
Table 2: Examples of Peripheral Substitutions and Their Effects on Related Scaffolds | Scaffold | Substitution Position | Substituent | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | 4-position | Various | Reduction in blood glucose levels. nih.gov | | Pyrrolo[3,4-c]pyridine | 2-position | Morpholine, Pyrrolidine | Modulation of analgesic activity. nih.gov | | Pyrrolo[3,4-c]pyridine-3-one | Phenyl ring | Unsubstituted or meta-substitution | Active inhibition of InhA enzyme. nih.gov | | 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine | Various | Undisclosed | Potent PAK4 inhibition. nih.govresearchgate.net |
Stereoselective Synthesis for Chiral Derivatives
The introduction of chirality into drug molecules can have a profound impact on their biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov Therefore, the development of stereoselective synthetic methods is paramount for accessing chiral this compound derivatives.
Strategies for Introducing and Controlling Chirality at Specific Centers
Several strategies can be employed to introduce and control chirality in the synthesis of this compound derivatives. These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions.
Recent advancements in catalysis have enabled the highly enantioselective synthesis of related heterocyclic systems. For example, a Pd/chiral isothiourea relay catalysis has been developed for the [4+2] cyclization to produce 3,4-dihydrobenzofuro[3,2-b]pyridine derivatives with excellent stereoselectivity. researchgate.net Similarly, N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation has been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones in high yields and enantioselectivities. rsc.org These methodologies could potentially be adapted for the asymmetric synthesis of 3,4-dihydrobenzofuro[2,3-c]pyridines.
Another approach involves the use of chiral starting materials. For instance, chiral C2-symmetric pyridine derivatives have been synthesized from L-tartaric acid, which could serve as building blocks for constructing more complex chiral molecules. researchgate.net
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful tool for the rapid generation of large and diverse libraries of compounds, which is essential for identifying new lead structures in drug discovery. muni.cz This approach can be applied to the this compound scaffold to systematically explore the chemical space around this core structure.
Solid-phase synthesis is a common technique in combinatorial chemistry where the core scaffold is attached to a resin, and various building blocks are sequentially added. muni.cz This allows for the efficient synthesis and purification of a large number of derivatives. For the this compound system, a solid-phase strategy could involve anchoring a precursor to a solid support and then cyclizing to form the tricyclic core, followed by diversification through the introduction of various substituents.
Solution-phase combinatorial synthesis, often aided by techniques like microwave-assisted synthesis, can also be employed to accelerate the generation of compound libraries. researchgate.net The synthesis of pyrazolo[3,4-c]pyridine scaffolds has been demonstrated with selective elaboration at multiple positions, showcasing a strategy that can be emulated for fragment-based drug discovery. rsc.org
Conclusion and Future Research Directions
Synthesis of Novel 3,4-Dihydrobenzofuro[2,3-c]pyridine Derivatives
Future synthetic efforts should focus on expanding the chemical diversity of the this compound library. While initial studies have demonstrated successful multi-component and scaffold-hopping approaches to generate these molecules, there is considerable scope for innovation. nih.govnih.gov New synthetic methodologies, such as metal-free protocols or domino reactions, could provide more efficient and environmentally friendly routes to the core structure and its analogs. nih.gov
Key areas for synthetic exploration should include:
Modification of Substitution Patterns: Systematic variation of substituents on both the benzofuran (B130515) and pyridine (B92270) rings is needed to build a comprehensive library of analogs.
Introduction of Diverse Functional Groups: Incorporating a wider range of functional groups, including different linkers and zinc-binding groups, could lead to derivatives with improved potency and selectivity, particularly for targets like histone deacetylases (HDACs). nih.gov
Stereoselective Synthesis: As many biologically active molecules are chiral, the development of stereoselective synthetic methods is critical. This will allow for the preparation and evaluation of individual enantiomers, as the biological activity often resides in a single stereoisomer. nih.gov
Comprehensive Structure-Activity Relationship Studies
A systematic and comprehensive investigation of the structure-activity relationships (SAR) is paramount for optimizing the biological activity of this compound derivatives. Initial studies have already highlighted the importance of certain structural features, such as the 4-fluorophenyl group for anti-proliferative activity in cancer cells expressing p21-activated kinase 4 (PAK4). nih.gov
Future SAR studies should aim to:
Elucidate Key Pharmacophores: Identify the essential structural motifs responsible for biological activity. For instance, studies on related benzofuran derivatives have shown that substitutions at the C-2 position and the presence of a CONH group can be crucial for cytotoxic activity. nih.gov
Investigate the Role of Halogenation: The introduction of halogen atoms has been shown to significantly increase the anticancer activities of benzofuran derivatives, likely due to the formation of halogen bonds that improve binding affinity. nih.gov A systematic study of the effects of different halogens at various positions on the scaffold is warranted.
Develop Quantitative SAR (QSAR) Models: By generating a sufficiently large and diverse dataset of compounds and their biological activities, QSAR models can be developed to predict the activity of novel derivatives, thereby guiding the design of more potent and selective compounds.
Deeper Mechanistic Understanding of Biological Interactions
While initial studies have identified promising biological targets such as PAK4 and HDACs, a more profound understanding of the molecular mechanisms of action is necessary. nih.govnih.gov Future research should move beyond primary target identification to unravel the downstream signaling pathways and cellular consequences of target engagement.
Key research questions to address include:
Target Validation: Confirming the direct binding of these compounds to their putative targets using techniques like surface plasmon resonance or isothermal titration calorimetry.
Elucidation of Binding Modes: Determining the precise binding interactions between the compounds and their target proteins through X-ray crystallography or advanced NMR techniques. Molecular docking studies have suggested unique binding conformations, such as a T-shaped conformation with the catalytic domain of HDAC1, which require experimental validation. nih.gov
Analysis of Downstream Signaling: Investigating the effects of these compounds on downstream signaling pathways. For example, it has been shown that these derivatives can decrease the levels of phosphorylated PAK4 and β-Catenin, suggesting suppression of the PAK4 signaling pathway. nih.gov Further studies are needed to fully map these effects.
Cellular Fate: Understanding how these compounds induce cellular responses such as apoptosis and autophagy, as has been observed in hepatocellular carcinoma models. nih.gov
Exploration of New Therapeutic Avenues Beyond Current Findings
The structural similarity of the dihydropyridine (B1217469) moiety to known biologically active molecules suggests that the therapeutic potential of 3,4-dihydrobenzofuro[2,3-c]pyridines may extend beyond oncology. mdpi.comnih.gov The pyridine and dihydropyridine scaffolds are present in drugs used for a wide range of conditions, including cardiovascular diseases, infections, and neurological disorders. nih.govnih.gov
Future research should explore the activity of this compound class in other therapeutic areas:
Infectious Diseases: Screening against a panel of bacterial, fungal, and viral targets is warranted, given the known antimicrobial and antiviral properties of related heterocycles. mdpi.comresearchgate.net
Neurodegenerative Diseases: The rigid, planar structure of the benzofuro[2,3-c]pyridine core could be suitable for targeting protein aggregates, such as beta-amyloid plaques implicated in Alzheimer's disease. mdpi.com
Inflammatory Conditions: Given that related dihydrofuro[2,3-b]pyridine derivatives have shown potent inhibition of IRAK4, a key kinase in inflammatory signaling, this could be a fruitful area of investigation. nih.gov
Cardiovascular Disorders: The structural relationship to 1,4-dihydropyridines, a class of calcium channel blockers, suggests a potential for vasorelaxant and antihypertensive activities. mdpi.com
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
To expedite the drug discovery and development process for this compound class, a synergistic approach integrating computational and experimental methods is essential. Computer-aided drug design (CADD) can significantly increase the efficiency of identifying and optimizing lead compounds. nih.gov
Future strategies should incorporate:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD techniques like molecular docking can be used to predict the binding modes of novel derivatives and prioritize them for synthesis. beilstein-journals.org
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed, using the information from known active compounds to build pharmacophore models and guide the design of new molecules.
Virtual High-Throughput Screening (vHTS): Large chemical databases can be screened computationally to identify new potential hits with the this compound scaffold. nih.gov
Predictive Modeling: Computational tools can be used to predict pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential toxicity early in the discovery process, helping to select candidates with more favorable drug-like properties.
By pursuing these future research directions, the scientific community can build upon the promising initial findings and unlock the full therapeutic potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
